3-Carboxypropyl Hexadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Carboxypropyl Hexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with 3-carboxypropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient catalysts is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Carboxypropyl Hexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-Carboxypropyl Hexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role as a metabolite in various biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Carboxypropyl Hexadecanoate involves its hydrolysis to release hexadecanoic acid and 3-carboxypropyl alcohol. These products can then participate in various metabolic pathways. The ester linkage is hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl Hexadecanoate: Another ester of hexadecanoic acid, but with ethanol instead of 3-carboxypropyl alcohol.
Methyl Hexadecanoate: Similar to ethyl hexadecanoate but with methanol.
Butyl Hexadecanoate: An ester of hexadecanoic acid with butanol.
Uniqueness
3-Carboxypropyl Hexadecanoate is unique due to the presence of a carboxyl group in the alcohol moiety, which can participate in additional reactions and provide different properties compared to other esters of hexadecanoic acid.
Properties
Molecular Formula |
C20H38O4 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-hexadecanoyloxybutanoic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)24-18-15-16-19(21)22/h2-18H2,1H3,(H,21,22) |
InChI Key |
IDEASTQKWJWCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCC(=O)O |
Origin of Product |
United States |
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